molecular formula C17H14N2O3S2 B4763461 4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate

4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate

Cat. No. B4763461
M. Wt: 358.4 g/mol
InChI Key: NLIJPQBQMKQSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate is a compound that has been extensively studied for its potential use in scientific research. This compound is a thioester derivative of benzothiazole, and it has shown promise in a variety of applications, including as a biological probe for studying protein-protein interactions and as a potential therapeutic agent for a range of diseases.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cellular signaling pathways. Additionally, this compound has been shown to bind to certain proteins, which may disrupt their function.
Biochemical and Physiological Effects:
4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate in lab experiments is its specificity for certain proteins and enzymes. This compound has been shown to bind specifically to certain targets, allowing researchers to study their function in more detail. Additionally, this compound has been shown to have a range of biological effects, making it a versatile tool for studying various cellular processes.
One limitation of using 4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, and it may also have off-target effects on other proteins and enzymes. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate. One area of focus is the development of more efficient synthesis methods for this compound, which could make it more accessible for researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, researchers are also exploring the use of this compound in combination with other drugs or therapies, which could enhance its efficacy and reduce potential side effects.

Scientific Research Applications

One of the primary applications of 4-(acetylamino)phenyl (1,3-benzothiazol-2-ylthio)acetate is as a biological probe for studying protein-protein interactions. This compound has been shown to bind specifically to certain proteins, allowing researchers to study their interactions in more detail. Additionally, this compound has shown potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4-acetamidophenyl) 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-11(20)18-12-6-8-13(9-7-12)22-16(21)10-23-17-19-14-4-2-3-5-15(14)24-17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIJPQBQMKQSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)phenyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.